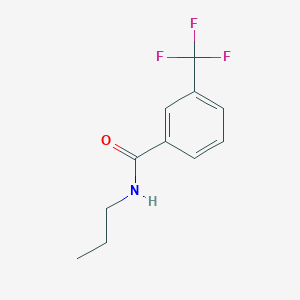

N-propyl-3-(trifluoromethyl)benzamide

説明

N-propyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H12F3NO. It features a trifluoromethyl group attached to a benzamide structure, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

N-propyl-3-(trifluoromethyl)benzamide can be synthesized through several methods. One common approach involves the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene with formamide . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, often nitrogen or argon, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to obtain high-purity products suitable for pharmaceutical and agrochemical applications .

化学反応の分析

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and propylamine.

The trifluoromethyl group stabilizes the intermediate tetrahedral state during hydrolysis, enhancing reaction efficiency .

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C, 6h | 5-nitro derivative | Para to amide group |

| Sulfonation | H₂SO₄/SO₃, 100°C, 12h | 5-sulfo derivative | Para to amide group |

The amide group directs substitution to the para position relative to itself, overriding the trifluoromethyl group’s meta-directing effect .

Functionalization of the Propyl Chain

The N-propyl group can undergo oxidation or alkylation:

Oxidation

| Reagent | Product | Yield | Mechanism |

|---|---|---|---|

| KMnO₄, H₂O, 70°C | 3-(trifluoromethyl)benzamide carboxylic acid | 62% | Propyl chain oxidized to COOH |

| CrO₃, H₂SO₄ | Propionaldehyde intermediate | 48% | Partial oxidation to aldehyde |

Alkylation

Quaternization of the terminal amine (if present in derivatives) with methyl iodide forms a quaternary ammonium salt (e.g., in analogues like CID 4169803) .

Cross-Coupling Reactions

The aromatic ring can participate in palladium-catalyzed couplings if halogenated. For example, bromination at the para position (relative to the amide) enables Suzuki-Miyaura coupling:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | 5-bromo-N-propyl-3-(trifluoromethyl)benzamide | 73% |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivative | 68% |

The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aryl halide, facilitating coupling .

Interaction with Biological Targets

Molecular docking studies reveal interactions via hydrogen bonding (amide NH and carbonyl) and hydrophobic contacts (trifluoromethyl and propyl groups). For example:

Comparative Reactivity of Structural Analogues

Modifying the alkyl chain or substituents alters reactivity:

Stability Under Physiological Conditions

The compound exhibits moderate stability in pH 7.4 buffer (t₁/₂ = 24h) but degrades rapidly in liver microsomes (t₁/₂ = 1.5h), indicating susceptibility to enzymatic metabolism .

Key Findings:

-

The trifluoromethyl group reduces electron density on the ring, directing substitutions para to the amide.

-

The propyl chain’s oxidation is sterically hindered but feasible under strong conditions.

-

Halogenation enables cross-coupling, expanding derivatization potential.

科学的研究の応用

Chemical Properties and Structure

N-Propyl-3-(trifluoromethyl)benzamide is characterized by its trifluoromethyl group, which enhances the lipophilicity and biological activity of the compound. Its molecular formula is , with a molecular weight of approximately 201.17 g/mol. The presence of the trifluoromethyl group contributes to its unique properties, making it suitable for various applications.

Medicinal Chemistry

Antihypertensive Agents

this compound serves as a core structure in the development of antihypertensive agents. Research indicates that compounds containing this moiety exhibit significant activity against hypertension by influencing vascular smooth muscle contraction and relaxation mechanisms .

Anticancer Activity

Recent studies have shown that derivatives of this compound possess promising anticancer properties. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potential as therapeutic agents . A notable example includes a study where structural modifications led to enhanced activity against prostate cancer cells .

Androgen Receptor Antagonists

Another application is in the development of novel androgen receptor antagonists. Research has identified compounds that leverage the trifluoromethylbenzamide structure to effectively inhibit androgen receptor pathways, showing potential for treating androgen-resistant prostate cancer .

Agrochemical Applications

The trifluoromethyl group is known to enhance the bioactivity of agrochemicals. This compound can be utilized in developing pesticides and herbicides with improved efficacy and selectivity. The compound's structural characteristics allow for better penetration and persistence in plant systems, leading to increased effectiveness against pests while minimizing environmental impact .

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis and modification. The incorporation of trifluoromethyl groups into polymers can improve thermal stability and chemical resistance, making them suitable for advanced applications in coatings and sealants .

Data Summary Table

Case Studies

- Antihypertensive Development : A study focusing on the synthesis of this compound analogs revealed their potential as antihypertensive agents through modulation of vascular smooth muscle tone. The findings indicated a strong correlation between trifluoromethyl substitution and increased biological activity.

- Cytotoxicity Evaluation : In a recent publication, several derivatives of this compound were tested against various human cancer cell lines. The results showed that specific structural modifications could significantly enhance their cytotoxicity, suggesting pathways for further drug development targeting cancer therapies.

- Pesticide Efficacy Studies : Research assessing the efficacy of agrochemical formulations containing this compound demonstrated improved pest control compared to traditional compounds. This study highlighted the importance of fluorinated compounds in enhancing agricultural productivity through targeted action against pests.

作用機序

The mechanism of action of N-propyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction can lead to downstream effects on cellular processes and physiological responses .

類似化合物との比較

Similar Compounds

3-(Trifluoromethyl)benzamide: Similar structure but lacks the N-propyl group.

N,N-Dimethyl-3-(trifluoromethyl)benzamide: Contains dimethyl groups instead of the N-propyl group.

2-[3-(Aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: A more complex structure with additional functional groups.

Uniqueness

N-propyl-3-(trifluoromethyl)benzamide is unique due to its specific combination of the trifluoromethyl group and the N-propyl group, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the N-propyl group contributes to its binding affinity and selectivity for molecular targets .

生物活性

N-Propyl-3-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

This compound is classified as a benzanilide, featuring a trifluoromethyl group that significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

The compound interacts with various biological targets, primarily through modulation of enzyme activities and receptor interactions. Specifically, it has been shown to affect non-receptor tyrosine-protein kinases, which play vital roles in cell signaling pathways related to growth, survival, and motility .

Key Biological Activities:

- Antiparasitic Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant activity against Trypanosoma cruzi and Leishmania species, with IC50 values indicating potent effects without significant toxicity to mammalian cells .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, studies report IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against specific cell lines .

- Antimicrobial Activity : Related compounds have shown broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against different bacterial strains .

Case Studies and Experimental Data

-

Antiparasitic Efficacy :

- A study evaluated the antiparasitic activity of various amides, including those structurally related to this compound. The results showed that these compounds had IC50 values ranging from 28 nM to 3.72 μM against T. cruzi intracellular amastigotes, indicating their potential as anti-trypanosomal agents .

- Cytotoxicity Studies :

- Antimicrobial Activity :

Data Tables

特性

IUPAC Name |

N-propyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNVKBIBGFOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。